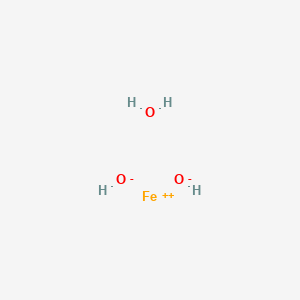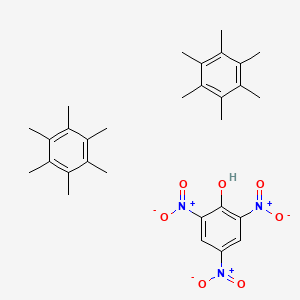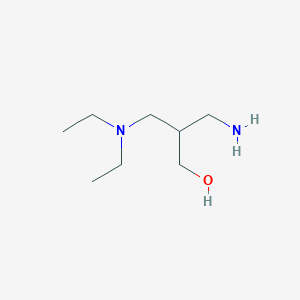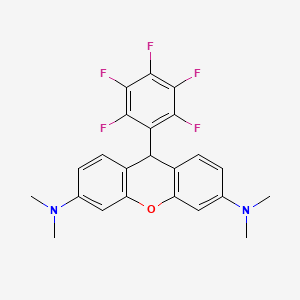![molecular formula C17H26N2O3Si B14245641 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure combining pyrrole and pyridine rings. The presence of various functional groups, such as the carboxylic acid, hydroxyethyl, and triethylsilyl groups, adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Functional Group Introduction: The hydroxyethyl and triethylsilyl groups can be introduced through nucleophilic substitution or addition reactions.
Esterification: The carboxylic acid group can be converted to its methyl ester form using reagents like methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using specific catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, amines, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group might yield 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-oxoethyl)-2-(triethylsilyl)-, methyl ester.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the hydroxyethyl and triethylsilyl groups could influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: Lacks the hydroxyethyl and triethylsilyl groups.
3-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Lacks the triethylsilyl group.
2-(Triethylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Lacks the hydroxyethyl group.
Uniqueness
The unique combination of functional groups in 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester provides it with distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds might not be suitable for.
属性
分子式 |
C17H26N2O3Si |
|---|---|
分子量 |
334.5 g/mol |
IUPAC 名称 |
methyl 3-(2-hydroxyethyl)-2-triethylsilyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H26N2O3Si/c1-5-23(6-2,7-3)16-13(8-9-20)14-10-12(17(21)22-4)11-18-15(14)19-16/h10-11,20H,5-9H2,1-4H3,(H,18,19) |
InChI 键 |
ZIHBFGGSIGSYKH-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=C(C2=C(N1)N=CC(=C2)C(=O)OC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)


![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
![Methyl 2-{[(tert-butoxycarbonyl)amino]oxy}propanoate](/img/structure/B14245611.png)
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
![2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene](/img/structure/B14245625.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)
![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)



